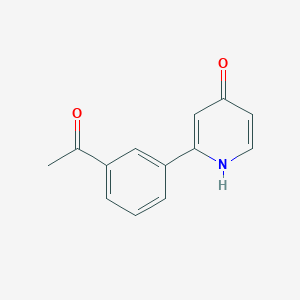
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine (2-CFHP) is a synthetic organic compound with a molecular formula of C8H6FN2O and a molecular weight of 165.15 g/mol. It is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom and a fluorine atom. 2-CFHP is an important intermediate in the synthesis of a variety of drugs, such as anti-inflammatory drugs, antibiotics, and antiviral agents. In recent years, it has been widely used in the synthesis of new drugs.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of drugs, such as anti-inflammatory drugs, antibiotics, and antiviral agents. It is also used in the synthesis of novel materials, such as organic semiconductors and nanomaterials. In addition, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% is used in organic synthesis and as a reagent in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic sites of other molecules. This reaction results in the formation of a new bond between the two molecules, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a wide range of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and anti-bacterial properties. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis C. In addition, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. In addition, it is a relatively stable compound, making it suitable for use in a wide range of laboratory experiments. However, it is important to note that 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% is a toxic compound and should be handled with care.
Zukünftige Richtungen
The potential applications of 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% are still being explored. One potential application is in the development of new drugs. In particular, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been shown to have antiviral activity, and further research is needed to explore its potential as an antiviral agent. In addition, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% could be used in the development of new materials, such as organic semiconductors and nanomaterials. Finally, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% could be used in the synthesis of new organic compounds and as a reagent in organic reactions.
Synthesemethoden
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% can be synthesized by a number of methods. The most common method is the Knoevenagel condensation reaction, which involves the reaction of a ketone, an aldehyde, and an amine. This reaction yields an intermediate which is then subjected to a series of reactions to yield 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%. Other methods, such as the Biginelli reaction, the Ugi reaction, and the Passerini reaction, can also be used to synthesize 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%.
Eigenschaften
IUPAC Name |
2-fluoro-3-(4-oxo-1H-pyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-12-8(7-14)2-1-3-10(12)11-6-9(16)4-5-15-11/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQBMFDNIGRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=O)C=CN2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692535 |
Source


|
| Record name | 2-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine | |
CAS RN |
1261971-27-0 |
Source


|
| Record name | 2-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














